molecular formula C19H30O3 B12663913 11-Hydroxyandrosterone CAS No. 4299-92-7

11-Hydroxyandrosterone

Cat. No.: B12663913
CAS No.: 4299-92-7
M. Wt: 306.4 g/mol
InChI Key: PIXFHVWJOVNKQK-CJWOFWMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxyandrosterone is a naturally occurring steroid and androgen prohormone primarily produced in the adrenal glands. It is known chemically as 11β-hydroxyandrost-4-ene-3,17-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxyandrosterone typically involves the hydroxylation of androstenedione. One common method includes the use of cytochrome P450 enzymes, specifically 11β-hydroxylase, which catalyzes the hydroxylation at the 11th position of androstenedione .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through microbial fermentation processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes for the hydroxylation reaction. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxyandrosterone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

11-Hydroxyandrosterone has been extensively studied for its applications in:

    Chemistry: As a precursor in the synthesis of other steroid hormones.

    Biology: Investigating its role in steroidogenesis and metabolic pathways.

    Medicine: Potential use in treating conditions related to androgen deficiency and adrenal disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

The mechanism of action of 11-Hydroxyandrosterone involves its conversion to active androgens through enzymatic pathways. It serves as a substrate for enzymes like 11β-hydroxysteroid dehydrogenase, which converts it to 11-ketoandrostenedione. This compound can then be further metabolized to potent androgens such as testosterone and dihydrotestosterone. These androgens exert their effects by binding to androgen receptors and modulating gene expression .

Comparison with Similar Compounds

Uniqueness: 11-Hydroxyandrosterone is unique due to its specific hydroxylation at the 11th position, which distinguishes it from other androgens. This hydroxylation plays a crucial role in its metabolic pathways and biological functions, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

4299-92-7

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11R,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15+,17+,18-,19-/m0/s1

InChI Key

PIXFHVWJOVNKQK-CJWOFWMHSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.